molecular formula C19H20N2O5 B6775101 N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B6775101
M. Wt: 356.4 g/mol
InChI Key: ZHFXBHVIRAIOOJ-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a cyclopropyl group, an oxazole ring, and an oxan-4-yl moiety

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(14-10-24-18(20-14)12-3-7-23-8-4-12)21-19(5-6-19)13-1-2-15-16(9-13)26-11-25-15/h1-2,9-10,12H,3-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFXBHVIRAIOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CO2)C(=O)NC3(CC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Oxan-4-yl Group Addition: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
  • N-[1-(1,3-benzodioxol-5-yl)propyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with ethyl or propyl groups. This can result in different reactivity and biological activity, making it a valuable compound for further research and development.

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